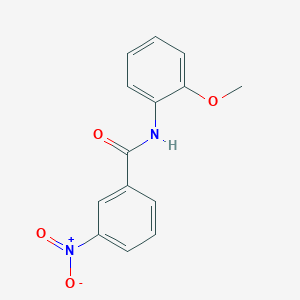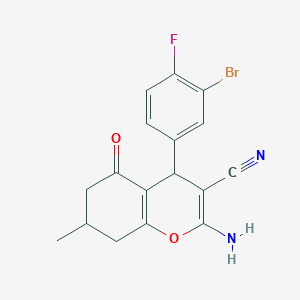![molecular formula C17H18N2O3S B5130493 N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide, commonly known as BTEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEMB is a yellow crystalline powder and is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wirkmechanismus
The mechanism of action of BTEMB is not fully understood. However, it has been proposed that BTEMB exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BTEMB has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
BTEMB has been shown to exhibit various biochemical and physiological effects. BTEMB has been shown to inhibit the production of prostaglandin E2 (PGE2), which is a pro-inflammatory mediator. BTEMB has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes involved in the inflammatory response. Additionally, BTEMB has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
BTEMB has several advantages and limitations for lab experiments. One of the advantages of BTEMB is its potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Another advantage of BTEMB is its anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of BTEMB is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of BTEMB. One potential direction is the development of BTEMB-based anticancer drugs. Another potential direction is the development of BTEMB-based anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of BTEMB and its potential applications in various fields.
Conclusion
In conclusion, BTEMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEMB has been shown to exhibit potent antitumor and anti-inflammatory activity, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of BTEMB and its potential applications in various fields.
Synthesemethoden
The synthesis of BTEMB involves a multi-step reaction process. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. The second step involves the reaction of 2-methyl-3-nitrobenzoyl chloride with 2-mercaptoethylamine to form 2-methyl-3-nitro-N-(2-mercaptoethyl)benzamide. The final step involves the reaction of 2-methyl-3-nitro-N-(2-mercaptoethyl)benzamide with benzyl chloride to form BTEMB.
Wissenschaftliche Forschungsanwendungen
BTEMB has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BTEMB has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTEMB has also been shown to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-15(8-5-9-16(13)19(21)22)17(20)18-10-11-23-12-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAYFDNOKZTGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(benzylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[4-(diethylamino)-1-methylbutyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130411.png)
![N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide](/img/structure/B5130417.png)
![1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B5130423.png)

![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)
![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)


